molecular formula C11H22N2 B3068831 (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine CAS No. 885677-91-8

(1R,2R)-2-(Piperidin-1-yl)cyclohexanamine

Cat. No.: B3068831
CAS No.: 885677-91-8
M. Wt: 182.31 g/mol
InChI Key: QHFKXCGYRHKLNG-GHMZBOCLSA-N
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Description

“Cyclohexanamine, 2-(1-piperidinyl)-, (1R,2R)-” is a chemical compound with the formula C11H22N2. It is also known by its CAS number 885677-91-8 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H22N2 . The InChI Key for this compound is QHFKXCGYRHKLNG-GHMZBOCLSA-N .

Scientific Research Applications

  • Analytical Profiling in Biological Matrices Cyclohexanamine derivatives have been characterized and analyzed using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods are valuable for qualitative and quantitative analysis in biological fluids like blood and urine (De Paoli et al., 2013).

  • Isolation of Stereoisomers Research has focused on isolating specific stereoisomers of cyclohexanamine derivatives. One study describes a crystallization method for isolating a single enantiomer from a mixture of stereoisomers, showcasing the compound's complexity and the challenge in obtaining pure forms (Furegati & Nocito, 2017).

  • Synthesis for CNS Depressant Evaluation Cyclohexanamine derivatives have been synthesized for evaluation as central nervous system depressants. The synthesis process and the compounds' pharmacological properties, like cataleptoid activity, are of significant interest in medicinal chemistry (Maddox et al., 1965).

  • Ligands for Glutamate NMDA Receptor Certain cyclohexanamine derivatives are high-affinity ligands for the glutamate NMDA receptor. Their interactions with this receptor, and their affinities for other neuroreceptors like the serotonin transporter and sigma receptors, are important for understanding their pharmacological effects (Roth et al., 2013).

  • Chiral Complexes in Material Sciences Chiral cyclohexanamine derivatives are used to form mononuclear and one-dimensional cadmium(II) complexes. These complexes have potential applications in optical materials, as indicated by their luminescent properties and second-harmonic generation efficiency (Cheng et al., 2013).

  • Pharmacological Properties Study The pharmacological properties of arylcyclohexylamines, a class of drugs to which cyclohexanamine derivatives belong, have been studied. These properties include their effectiveness as anaesthetic agents and their interaction with various neuroreceptors (Chen, 1969).

  • Anticancer Activity Evaluation Piperazine-2,6-dione derivatives synthesized from cyclohexanamine have been evaluated for anticancer activity. This highlights the potential therapeutic applications of these compounds in oncology (Kumar et al., 2013).

  • Sigma Receptor Ligands Cyclohexanamine derivatives have been synthesized as high-affinity sigma receptor ligands. Understanding their binding affinities and selectivity is crucial for developing new pharmacological agents (Radesca et al., 1991).

  • PCP Receptor and Dopamine Transporter Affinity Studies on cyclohexanamine derivatives have examined their affinity for the PCP receptor and the dopamine transporter. Such research is important for understanding the neurological impact of these compounds (Hamon et al., 1996).

  • Synthetic and Analytical Characterization Cyclohexanamine derivatives, specifically psychoactive arylcycloalkylamines, have been synthesized and characterized using advanced analytical techniques. This research aids in the monitoring and understanding of these substances (Wallach et al., 2014).

Safety and Hazards

This compound is classified as dangerous, with a signal word of "Danger" . It has a hazard statement H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Properties

IUPAC Name

(1R,2R)-2-piperidin-1-ylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h10-11H,1-9,12H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFKXCGYRHKLNG-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2CCCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885677-91-8
Record name 885677-91-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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